Cas no 20993-76-4 (2-methylcyclohexanecarboxylic Acid)

2-Methylcyclohexanecarboxylic acid is a cycloaliphatic carboxylic acid characterized by the presence of a methyl substituent on the cyclohexane ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its cyclohexane backbone provides steric and electronic properties that can influence reactivity and selectivity in synthetic pathways. The methyl group enhances lipophilicity, making it useful in modifying physicochemical properties of target molecules. The acid functionality allows for further derivatization, including esterification or amidation. It is typically supplied as a high-purity solid with consistent quality, ensuring reliable performance in research and industrial applications.
2-methylcyclohexanecarboxylic Acid structure
20993-76-4 structure
Product Name:2-methylcyclohexanecarboxylic Acid
CAS No:20993-76-4
MF:C8H14O2
MW:142.195562839508
CID:1402073
Update Time:2025-10-19

2-methylcyclohexanecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-methylcyclohexanecarboxylic Acid
    • FEMA 3599
    • Cevadic acid
    • Trans-2-methylcrotonic
    • (E)-2-methyl-2-butenoic acid
    • 2-Methylbut-2-enoic acid
    • tiglic
    • TIGLINSAEURE
    • methyl methacrylic acid
    • methyl-2-butenoic acid
    • cevadicacid
    • trans-2-Methyl-cyclohexancarbonsaeure-(1)
    • tiglinicacid
    • trans-2-Methyl-cyclohexancarbonsaeure
    • 2-Methyl-cyclohexan-1-carbonsaeure-trans
    • trans-2-Methyl-cyclohexan-carbonsaeure-(1)
    • 2-Methyl-cyclohexancarbonsaeure-(1)
    • 2-methyl-2-butenoic acid
    • FEMA 3599; Cevadic acid; Trans-2-methylcrotonic; (E)-2-methyl-2-butenoic acid; 2-Methylbut-2-enoic acid; tiglic; TIGLINSAEURE; methyl methacrylic acid; methyl-2-butenoic acid; cevadicacid; trans-2-Methyl-cyclohexancarbonsaeure-(1); tiglinicacid; trans-2-Methyl-cyclohexancarbonsaeure; 2-Methyl-cyclohexan-1-carbonsaeure-trans; trans-2-Methyl-cyclohexan-carbonsaeure-(1); 2-Methyl-cyclohexancarbonsaeure-(1); 2-methyl-2-butenoic acid;
    • EINECS 244-140-2
    • (1)-cis-2-Methylcyclohexanecarboxylic acid
    • Inchi: 1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
    • InChI Key: VSKXJRZPVDLHFY-RQJHMYQMSA-N
    • SMILES: [C@H]1(C(O)=O)CCCC[C@H]1C

2-methylcyclohexanecarboxylic Acid Pricemore >>

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Additional information on 2-methylcyclohexanecarboxylic Acid

Comprehensive Overview of 2-Methylcyclohexanecarboxylic Acid (CAS No. 20993-76-4): Properties, Applications, and Industry Insights

2-Methylcyclohexanecarboxylic Acid (CAS 20993-76-4) is a versatile organic compound widely utilized in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This cyclohexane derivative, characterized by a carboxyl group and a methyl substituent, exhibits unique steric and electronic properties that make it valuable for asymmetric synthesis and intermediate production. With the growing demand for chiral building blocks in drug development, this compound has gained attention for its role in creating optically active molecules.

The molecular structure of 2-methylcyclohexanecarboxylic acid features a six-membered ring with a methyl group at the 2-position and a carboxylic acid functional group. This configuration influences its physical properties, including a melting point range of 40–45°C and moderate solubility in polar organic solvents. Researchers often explore its stereoisomeric forms, as the cis and trans configurations exhibit different reactivity patterns in synthetic applications. Recent studies highlight its potential in green chemistry initiatives due to its biodegradability compared to aromatic analogues.

In pharmaceutical applications, CAS 20993-76-4 serves as a key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandin analogs. The compound's chiral center makes it particularly valuable for producing enantiomerically pure therapeutics, addressing the industry's shift toward single-isomer drugs with improved efficacy and reduced side effects. Current research explores its derivatives as potential modulators of biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

The agrochemical sector utilizes 2-methylcyclohexanecarboxylic acid in synthesizing plant growth regulators and environmentally friendly pesticides. Its structural features allow for the creation of compounds with selective herbicidal or fungicidal activity while maintaining favorable environmental profiles. This aligns with the increasing regulatory focus on sustainable crop protection solutions and the reduction of persistent organic pollutants in agriculture.

From a synthetic chemistry perspective, 20993-76-4 demonstrates interesting reactivity patterns. The steric hindrance from the methyl group influences regioselectivity in nucleophilic substitution reactions, while the carboxylic acid functionality enables various derivatization pathways. Recent methodological advances have improved the efficiency of its production through catalytic hydrogenation of corresponding aromatic precursors or selective oxidation of methylcyclohexane derivatives.

Analytical characterization of 2-methylcyclohexanecarboxylic acid typically involves gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. The compound's purity is crucial for pharmaceutical applications, with industry standards requiring ≥98% purity for most synthetic uses. Advanced separation techniques have been developed to resolve its stereoisomers, addressing the growing demand for enantiopure materials.

Market trends indicate steady growth for CAS 20993-76-4, driven by expanding applications in asymmetric synthesis and the pharmaceutical industry's continued focus on chiral therapeutics. The compound's production has seen innovations in biocatalytic routes, offering more sustainable manufacturing options compared to traditional chemical synthesis methods. These developments respond to the chemical industry's emphasis on green chemistry principles and reduced environmental impact.

Storage and handling recommendations for 2-methylcyclohexanecarboxylic acid emphasize protection from moisture and oxidation. The compound is typically stable at room temperature when properly sealed, but prolonged exposure to air may lead to gradual degradation. Industrial users often employ nitrogen atmospheres or desiccants for long-term storage, particularly for high-purity grades intended for sensitive applications.

Future research directions for this compound include exploring its potential in materials science, particularly as a building block for specialty polymers with tailored properties. The unique spatial arrangement of its functional groups offers possibilities for creating novel macromolecular architectures. Additionally, investigations continue into its biological activity profile, with some studies suggesting potential applications beyond its current use as a synthetic intermediate.

Regulatory status of 2-methylcyclohexanecarboxylic acid varies by region, but it generally falls under standard chemical handling guidelines rather than stringent controls. Manufacturers and users should consult local regulations regarding transportation, workplace exposure limits, and environmental discharge parameters. The compound's favorable safety profile contributes to its widespread use across multiple industries.

Quality control protocols for 20993-76-4 have evolved with analytical technology advancements. Modern laboratories employ hyphenated techniques like GC-MS and LC-MS to verify identity and purity, while chiral HPLC methods ensure stereochemical integrity for enantiomerically pure forms. These quality assurance measures are critical for meeting the stringent requirements of pharmaceutical applications.

In conclusion, 2-methylcyclohexanecarboxylic acid (CAS 20993-76-4) represents an important building block in modern organic synthesis with diverse industrial applications. Its unique structural features, combined with growing capabilities in stereoselective synthesis, position it as a valuable compound for developing next-generation pharmaceuticals and agrochemicals. As sustainable chemistry practices advance, this cyclohexane derivative will likely play an increasingly significant role in green synthetic methodologies.

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